1-Ethoxy-2-fluoro-3-methylbenzene
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Overview
Description
1-Ethoxy-2-fluoro-3-methylbenzene is an organic compound with the molecular formula C9H11FO It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group, a fluoro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-fluoro-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 2-fluoro-3-methylbenzene using ethyl alcohol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-fluoro-3-methylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced under specific conditions to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed:
Nitration: 1-Ethoxy-2-fluoro-3-methyl-4-nitrobenzene
Oxidation: 1-Ethoxy-2-fluoro-3-methylbenzoic acid
Reduction: 1-Ethoxy-3-methylbenzene
Scientific Research Applications
1-Ethoxy-2-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying the interactions of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-fluoro-3-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the ethoxy group activates the benzene ring, making it more susceptible to attack by electrophiles. The fluoro group, being an electron-withdrawing group, influences the reactivity and orientation of the substitution reactions.
Comparison with Similar Compounds
- 1-Ethoxy-2-fluorobenzene
- 1-Ethoxy-3-methylbenzene
- 2-Fluoro-3-methylbenzene
Comparison: 1-Ethoxy-2-fluoro-3-methylbenzene is unique due to the presence of both an ethoxy group and a fluoro group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and specific interactions in biological systems. Compared to similar compounds, it offers a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-ethoxy-2-fluoro-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGPPCQYNOSNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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